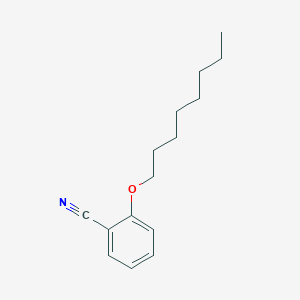

2-(Octyloxy)benzonitrile

概要

説明

SDZ NVI 085は、中枢神経系興奮作用で知られる化合物です。主にα1アドレナリン受容体サブタイプを介して作用し、抗カタプレキシー作用と抗脳卒中作用を示します。 さらに、SDZ NVI 085は顕著な覚醒効果を持ち、様々な種類の過度の眠気を研究するために使用できます .

準備方法

SDZ NVI 085の合成経路や反応条件は、公開されている情報源では詳しく説明されていません。 この化合物は、純度と有効性を維持するために、特定の条件下で合成され、取り扱われていることは知られています。 工業生産方法では、一貫性と品質を確保するために、制御された環境下での大規模合成が関与する可能性があります .

化学反応の分析

SDZ NVI 085は、主にα1アドレナリン受容体との相互作用を含む様々な化学反応を起こします。この化合物は、最大応答が約75%のパーシャルアゴニストとして作用します。 クロロエチルクロニジンによって阻害されないことから、特定の受容体サブタイプに対する特異性があることが示されています . これらの反応で使用される一般的な試薬と条件には、アドレナリン受容体アゴニストや、異なる生物学的経路に対する効果を研究するための特定の阻害剤が含まれます .

科学研究への応用

SDZ NVI 085は、幅広い科学研究への応用が可能です:

神経学: カタプレキシーやナルコレプシーなどの、急速眼球運動睡眠に関連する疾患の研究に使用されます。

薬理学: 研究者は、様々な生理学的および病理学的状態におけるα1アドレナリン受容体の役割を調査するために、SDZ NVI 085を使用しています.

治療学: この化合物の覚醒効果は、過度の眠気や関連する疾患の治療法を研究するための候補となります.

生物学的調査: SDZ NVI 085は、アドレナリン受容体の作用機序とその中枢神経系機能への影響を探求するために使用されています.

科学的研究の応用

Material Development

The compound's unique chemical structure makes it a candidate for developing new materials, particularly in creating functional polymers and coatings. Its hydrophobic nature can be advantageous in applications requiring water repellency and durability.

Nanocomposites

In material science, 2-(Octyloxy)benzonitrile can be integrated into nanocomposites to enhance mechanical properties and thermal stability. Studies have shown that incorporating such compounds into polymer matrices can significantly improve their performance under various conditions .

Photocatalytic Applications

Recent advancements in photocatalytic technologies have highlighted the potential of this compound in photocatalytic systems. It can serve as a precursor for creating covalent organic frameworks (COFs), which are utilized in photocatalytic reactions such as hydrogen peroxide evolution .

Case Study: COF-based Photocatalysts

A study on COF-based photocatalysts demonstrated that integrating this compound into the framework improved photocatalytic efficiency under light irradiation. The modification allowed for better electron transfer and enhanced the overall reaction rate compared to traditional photocatalysts .

作用機序

SDZ NVI 085は、主にα1アドレナリン受容体サブタイプを介して効果を発揮します。これらの受容体を刺激し、ノルアドレナリン活性の上昇につながり、これがカタプレキシーを抑制し、覚醒を促進します。 この化合物の作用機序には、α1Aアドレナリン受容体を介した脊髄におけるα運動ニューロン活性の促進が含まれます .

類似化合物との比較

SDZ NVI 085は、α1アドレナリン受容体に対する選択的な作用で独特です。類似の化合物には以下が含まれます:

フェニレフリン: 血管収縮作用のために使用される別のα1アドレナリン受容体アゴニスト。

メトキサミン: 低血圧の治療に使用されるα1アドレナリン受容体アゴニスト。

SDZ NVI 085は、α1Aアドレナリン受容体に対する特異的な作用と、覚醒とカタプレキシーに対する顕著な効果により際立っています .

生物活性

2-(Octyloxy)benzonitrile, with the chemical formula C15H23NO, is a compound that has garnered attention in various fields of research for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

- IUPAC Name: this compound

- CAS Number: 121554-14-1

- Molecular Formula: C15H23NO

- Molecular Weight: 245.36 g/mol

Biological Activity

This compound exhibits several biological activities that make it a subject of interest in pharmacological studies:

1. Antimicrobial Activity

Research indicates that this compound has demonstrated antimicrobial properties against various pathogens. In one study, the compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies using cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values around 50 µM after 48 hours of treatment. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

The biological activity of this compound is attributed to its ability to interact with specific biological receptors and enzymes:

- Receptor Interaction: Studies suggest that the compound may interact with alpha-1 adrenergic receptors, influencing various physiological responses such as vasoconstriction and blood pressure regulation.

- Enzyme Inhibition: It may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects in combination therapies.

Research Applications

The diverse biological activities of this compound make it a valuable candidate for further research in several areas:

- Drug Development: Its antimicrobial and anticancer properties position it as a potential lead compound for developing new therapeutic agents.

- Biochemical Research: Understanding its interaction mechanisms could provide insights into receptor biology and enzyme function.

特性

IUPAC Name |

2-octoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-2-3-4-5-6-9-12-17-15-11-8-7-10-14(15)13-16/h7-8,10-11H,2-6,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYQEPJBEYRYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403109 | |

| Record name | 2-(Octyloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121554-14-1 | |

| Record name | 2-(Octyloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Octyloxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。